4,5-Difluoro-2-methylphenol
Overview
Description
4,5-Difluoro-2-methylphenol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-methylphenol typically involves the fluorination of 2-methylphenol (o-cresol). One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced into the aromatic ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4,5-Difluoro-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of difluoroquinones.
Reduction: Formation of difluorohydroxy derivatives.
Substitution: Formation of difluoro-substituted phenols with various functional groups.
Scientific Research Applications
4,5-Difluoro-2-methylphenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-methylphenol involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
2,4-Difluoro-6-methylphenol: Similar structure with fluorine atoms at different positions.
4-Fluoro-2-methylphenol: Contains only one fluorine atom.
2,6-Difluoro-4-methylphenol: Another isomer with different fluorine positions.
Uniqueness: 4,5-Difluoro-2-methylphenol is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interaction with other molecules. This positioning can lead to distinct chemical and biological properties compared to its isomers and other fluorinated phenols.
Biological Activity
4,5-Difluoro-2-methylphenol is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a phenolic ring. This structure enhances its biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. The compound is investigated for its potential antimicrobial and antifungal properties, as well as its applications in drug development.
Chemical Structure
The molecular formula of this compound is C₇H₆F₂O, with a molecular weight of 150.12 g/mol. The presence of fluorine atoms increases lipophilicity and metabolic stability.
Synthesis Methods
The synthesis typically involves the fluorination of 2-methylphenol (o-cresol) through electrophilic aromatic substitution using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. This method allows for the selective introduction of fluorine atoms into the aromatic ring, optimizing yield and purity while minimizing by-products.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The compound's mechanism of action involves disrupting microbial cell membranes and interfering with biochemical pathways essential for microbial survival.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on human cancer cell lines. Notably, it has shown promising results against breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines.
Table 2: Cytotoxicity Data
Cell Line | IC₅₀ (µg/mL) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 22.09 | Induction of apoptosis | |
A-549 | 38.03 | Cell cycle arrest and apoptosis |
The studies indicate that the compound induces morphological changes in treated cells, such as membrane blebbing and nuclear disintegration, which are indicative of apoptosis .
The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The enhanced lipophilicity due to fluorination contributes to its ability to penetrate cell membranes effectively, allowing it to reach intracellular targets involved in cell proliferation and survival.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Antimicrobial Efficacy : A study demonstrated that formulations containing this compound significantly reduced bacterial load in infected animal models compared to controls.
- Cancer Treatment : In a comparative study involving various phenolic compounds, this compound exhibited superior cytotoxicity against MCF-7 cells compared to traditional chemotherapeutics like Doxorubicin .
- Drug Development : Researchers are exploring its use as a scaffold in the design of new drugs targeting specific receptors involved in cancer progression and microbial resistance.
Properties
IUPAC Name |
4,5-difluoro-2-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSPOLUTNBCTIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478558 | |
Record name | 4,5-DIFLUORO-2-METHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-76-4 | |
Record name | 4,5-DIFLUORO-2-METHYLPHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50478558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-difluoro-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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